2-Bromo-6-methoxyaniline hydrochloride

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

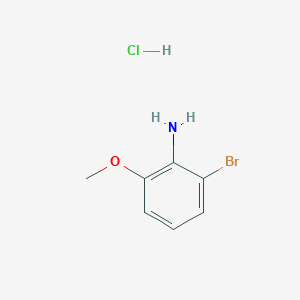

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted aniline derivatives with additional salt formation considerations. According to chemical databases and supplier documentation, the compound is formally designated as 2-bromo-6-methoxyaniline hydrochloride, reflecting the presence of both the bromine substituent at the 2-position and the methoxy group at the 6-position relative to the amino group on the benzene ring. The hydrochloride designation indicates the formation of a salt between the basic aniline nitrogen and hydrochloric acid.

The structural representation reveals a benzene ring system with three key functional groups strategically positioned to create specific electronic effects. The amino group serves as the primary functional group, providing basic character to the molecule, while the bromine atom introduces both steric bulk and electron-withdrawing effects through inductive mechanisms. The methoxy substituent contributes electron-donating properties through resonance effects, creating an interesting electronic balance within the aromatic system. This combination of electron-donating and electron-withdrawing groups results in unique reactivity patterns that distinguish this compound from simpler aniline derivatives.

The three-dimensional conformation of the molecule shows the amino group slightly out of the plane of the aromatic ring due to pyramidalization of the nitrogen atom, particularly pronounced in the protonated hydrochloride form. The methoxy group adopts a planar configuration that allows for optimal overlap of the oxygen lone pairs with the aromatic pi system, enhancing electron donation through resonance stabilization. The bromine substituent, being relatively large, introduces some steric considerations that can influence the compound's interactions with other molecules and its overall chemical behavior.

Structure

2D Structure

特性

IUPAC Name |

2-bromo-6-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCVFGXIGAEFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Bromo-6-methoxyaniline hydrochloride is an organic compound that has gained attention for its diverse biological activities. Its unique chemical structure, characterized by a bromine atom and a methoxy group, allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : C7H9BrClNO

- Molecular Weight : 215.50 g/mol

- CAS Number : 75486179

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution. This reactivity allows the compound to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for its role in drug design.

- Cellular Interaction : It influences cellular metabolism and can affect the proliferation of cancer cells.

This compound exhibits significant biochemical properties that enhance its utility in research:

- Solubility : Moderate solubility in water, which facilitates its use in biological assays.

- Stability : The hydrochloride salt form enhances stability and solubility in aqueous solutions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Bacillus subtilis | Effective |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Effective |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using the MTT assay on various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF-7 (breast cancer).

| Cell Line | IC50 Value (μg/ml) |

|---|---|

| Hep-G2 | 15.0 |

| MCF-7 | 20.0 |

These results suggest that the compound exhibits notable cytotoxicity towards cancer cells, indicating potential applications in cancer therapy.

Study on Anticancer Activity

A study conducted on the effects of this compound revealed that it significantly inhibited cell proliferation in Hep-G2 cells through apoptosis induction. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Research on Enzyme Interaction

Research has shown that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism, highlighting its relevance in pharmacological studies where understanding drug interactions is critical.

類似化合物との比較

Research Findings and Case Studies

- Ligand Synthesis : 2-Bromo-6-methoxyaniline was cross-coupled with potassium vinyltrifluoroborate to generate 2-methoxy-6-vinylaniline, a precursor for BN-naphthalene ligands used in boron and aluminum complexation studies .

- Chemical Probes : The compound served as a starting material for phenanthridine analogues that disrupt DNA binding of ΔFosB proteins, highlighting its role in medicinal chemistry .

- Comparison with Analogues : The 4-chloro derivative exhibits reduced reactivity in Suzuki couplings due to chlorine’s weaker leaving-group ability, limiting its use in high-yield reactions .

準備方法

Bromination of 2-Methoxyaniline Derivatives

Reagents and Conditions: Bromination is commonly performed using bromine (Br2) in the presence of organic solvents such as acetic acid or halogenated solvents (e.g., methylene chloride). The reaction is controlled at moderate temperatures (30–50°C) to ensure selective monobromination at the 2-position adjacent to the methoxy group.

Mechanism: The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, directing bromination ortho to itself. The amino group, often protonated as hydrochloride, reduces its activating effect, helping to control regioselectivity.

Example Process: According to patent literature, bromination of 2-methoxyaniline in acetic acid with bromine at 30–50°C yields 2-bromo-6-methoxyaniline with high selectivity and yield. The hydrobromic acid formed is kept dissolved in the reaction medium to avoid side reactions.

Formation of Hydrochloride Salt

After bromination, the free base 2-bromo-6-methoxyaniline is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or isopropanol. This step improves the compound’s stability, crystallinity, and ease of handling.

The hydrochloride salt typically crystallizes upon cooling or addition of anti-solvents, facilitating purification.

Purification and Crystallization

The crude product is purified by recrystallization from solvents like isopropanol, ethanol, or mixtures with water.

Crystallization parameters such as temperature (cooling from 50 to 15°C), solvent composition, and stirring are optimized to maximize purity and yield.

Detailed Research Findings and Data Table

Comparative Analysis of Solvents and Brominating Agents

| Parameter | Acetic Acid | Halogenated Solvents (e.g., CH2Cl2) | Alcohols (e.g., Ethanol) |

|---|---|---|---|

| Bromination Efficiency | High | Moderate to High | Moderate |

| Control of Side Reactions | Good | Requires careful temperature control | Less effective |

| Ease of Workup | Good (aqueous phase separation) | Requires solvent removal | Easier salt formation |

| Environmental Impact | Moderate (volatile organic acid) | Higher (volatile chlorinated solvents) | Lower (less toxic solvents) |

Bromination in acetic acid is preferred for industrial scale due to its balance of efficiency and ease of product isolation.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Bromo-6-methoxyaniline hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via bromination of 6-methoxyaniline derivatives under controlled conditions. Key steps include:

- Using brominating agents (e.g., NBS or Br₂) in acidic media to ensure regioselectivity at the 2-position .

- Purification via recrystallization from ethanol or methanol to achieve >95% purity (HPLC recommended for validation) .

- Monitoring reaction progress using TLC or NMR to minimize byproducts like dibrominated analogs .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) to confirm substitution patterns .

- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .

- HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 236.5) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- PPE : Use nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Work in a fume hood due to potential amine volatility .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation; monitor for discoloration or precipitate formation .

Advanced Research Questions

Q. How can low yields in Ullmann-type coupling reactions involving this compound be addressed?

- Methodological Answer :

- Catalyst Optimization : Test Pd/Cu bimetallic systems with ligands like 1,10-phenanthroline to enhance reactivity .

- Solvent Screening : Use DMF or toluene at 110–130°C to improve solubility and reduce side reactions .

- Byproduct Analysis : Employ GC-MS to identify undesired dimerization products and adjust stoichiometry .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the electron-withdrawing effects of Br and OCH₃ groups on aromatic ring electrophilicity .

- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on transition-state stabilization .

- SAR Studies : Compare with analogs (e.g., 2-Bromo-6-chloroaniline) to rationalize regioselectivity trends .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Dose-Response Validation : Perform bioassays (e.g., enzyme inhibition) at multiple concentrations (1 nM–100 µM) to establish EC₅₀ values .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Batch Consistency : Compare results across synthesized batches (≥3) to rule out purity-related discrepancies .

Data Contradiction Analysis

Q. Why do melting points reported for this compound vary across literature?

- Methodological Answer :

- Impurity Effects : Residual solvents (e.g., ethanol) or moisture can depress melting points. Dry samples under vacuum (60°C, 24 hrs) before testing .

- Polymorphism : Characterize crystalline forms via XRD; annealing at 100°C may stabilize a single phase .

- Method Variability : Standardize DSC protocols (heating rate: 5°C/min, N₂ atmosphere) for reproducibility .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。